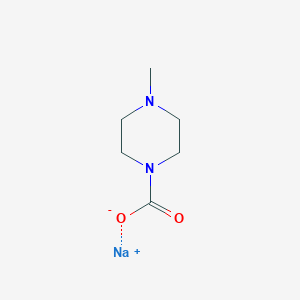
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound is particularly notable for its solubility in water and its potential use in redox flow batteries due to its electrochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthraquinone. The synthesis typically starts with the bromination of anthraquinone to form 1,8-dibromoanthraquinone. This intermediate is then reacted with ethylene glycol under basic conditions to introduce the hydroxyethoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione primarily involves its redox activity. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage and redox flow batteries. The hydroxyethoxy groups enhance its solubility and stability in aqueous solutions, facilitating its use in various electrochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxyanthraquinone: Similar redox properties but lower solubility in water.
1,5-Dihydroxyanthraquinone: Higher stability but lower solubility compared to 1,8-Bis(2-hydroxyethoxy)anthracene-9,10-dione.
Uniqueness
This compound is unique due to its high solubility in water and its ability to undergo reversible redox reactions. These properties make it particularly suitable for use in aqueous organic redox flow batteries, where solubility and electrochemical reversibility are critical .
Propriétés
Numéro CAS |
880758-62-3 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
1,8-bis(2-hydroxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c19-7-9-23-13-5-1-3-11-15(13)18(22)16-12(17(11)21)4-2-6-14(16)24-10-8-20/h1-6,19-20H,7-10H2 |
Clé InChI |
VGBFJIMBMGKBOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCO)C(=O)C3=C(C2=O)C=CC=C3OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)


![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)


![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)
